Cas no 2640904-03-4 (6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine)

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a purine-based heterocyclic compound featuring a piperazine-linked dimethylpyrimidine moiety and a methoxyethyl side chain. This structure confers potential advantages in medicinal chemistry, including enhanced binding affinity and selectivity toward biological targets, particularly in kinase inhibition or receptor modulation. The dimethylpyrimidine group may improve metabolic stability, while the methoxyethyl substitution could influence solubility and pharmacokinetic properties. Its modular design allows for further derivatization, making it a versatile intermediate for drug discovery. The compound’s balanced lipophilicity and polar functionality suggest utility in developing therapeutics with optimized bioavailability and target engagement.
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine structure
2640904-03-4 structure
Product name:6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
CAS No:2640904-03-4
MF:C18H24N8O
MW:368.436161994934
CID:5316343
PubChem ID:155798891

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine Chemical and Physical Properties

Names and Identifiers

    • 6-[4-(5,6-Dimethyl-4-pyrimidinyl)-1-piperazinyl]-9-(2-methoxyethyl)-9H-purine
    • AKOS040731770
    • 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
    • 2640904-03-4
    • F6796-7179
    • Inchi: 1S/C18H24N8O/c1-13-14(2)19-10-20-16(13)24-4-6-25(7-5-24)17-15-18(22-11-21-17)26(12-23-15)8-9-27-3/h10-12H,4-9H2,1-3H3
    • InChI Key: OLPKNZONCCDECC-UHFFFAOYSA-N
    • SMILES: O(C)CCN1C=NC2C1=NC=NC=2N1CCN(C2C(C)=C(C)N=CN=2)CC1

Computed Properties

  • Exact Mass: 368.20730742g/mol
  • Monoisotopic Mass: 368.20730742g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.1Ų
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 613.5±65.0 °C(Predicted)
  • pka: 8.47±0.37(Predicted)

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6796-7179-5μmol
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640904-03-4
5μmol
$94.5 2023-09-07
Life Chemicals
F6796-7179-3mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640904-03-4
3mg
$94.5 2023-09-07
Life Chemicals
F6796-7179-30mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640904-03-4
30mg
$178.5 2023-09-07
Life Chemicals
F6796-7179-1mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640904-03-4
1mg
$81.0 2023-09-07
Life Chemicals
F6796-7179-2mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640904-03-4
2mg
$88.5 2023-09-07
Life Chemicals
F6796-7179-50mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640904-03-4
50mg
$240.0 2023-09-07
Life Chemicals
F6796-7179-20μmol
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640904-03-4
20μmol
$118.5 2023-09-07
Life Chemicals
F6796-7179-5mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640904-03-4
5mg
$103.5 2023-09-07
Life Chemicals
F6796-7179-20mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640904-03-4
20mg
$148.5 2023-09-07
Life Chemicals
F6796-7179-4mg
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
2640904-03-4
4mg
$99.0 2023-09-07

Additional information on 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Introduction to 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine (CAS No. 2640904-03-4)

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2640904-03-4, represents a promising candidate for further exploration due to its unique structural and pharmacological properties. The presence of multiple functional groups, including a piperazine ring and a purine core, makes this molecule a versatile scaffold for designing novel therapeutic agents.

The< strong>purine moiety is particularly noteworthy, as it is a fundamental component of nucleic acids and has been extensively studied for its biological activities. In particular, the 9H-purine derivative is known for its potential in inhibiting various enzymes and receptors involved in critical cellular processes. The incorporation of a< strong>2-methoxyethyl group at the 9-position introduces an additional layer of complexity, which can influence the compound's solubility, bioavailability, and metabolic stability.

The< strong>5,6-dimethylpyrimidin-4-yl substituent attached to the piperazine ring adds another dimension to the molecule's pharmacological profile. Pyrimidine derivatives are well-documented for their role in modulating biological pathways, particularly those related to cancer and inflammatory diseases. The dimethylation at the 5 and 6 positions enhances the stability of the pyrimidine ring while potentially influencing its interactions with biological targets.

The< strong>piperazin-1-yl group is another key feature of this compound, known for its ability to enhance binding affinity and selectivity in drug design. Piperazine derivatives have been successfully incorporated into numerous drugs due to their favorable pharmacokinetic properties. The combination of these structural elements in 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine] suggests a multifaceted approach to drug development, with potential applications in multiple therapeutic areas.

In recent years, there has been growing interest in developing small molecule inhibitors targeting enzymes involved in DNA replication and repair. The purine scaffold is particularly relevant in this context, as it mimics natural nucleobases and can interfere with enzymatic processes. For instance, compounds with similar structures have shown promise in preclinical studies as inhibitors of kinases and other enzymes implicated in cancer progression.

The< strong>2-methoxyethyl group at the 9-position of the purine ring is strategically positioned to influence both the compound's solubility and its ability to cross biological membranes. This modification can enhance oral bioavailability, a critical factor in drug development. Additionally, the methoxy group may participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity.

The< strong>5,6-dimethylpyrimidin-4-yl moiety has been studied for its potential anti-inflammatory and antiviral properties. Pyrimidine derivatives are known to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The dimethylation at the 5 and 6 positions appears to stabilize the pyrimidine ring while maintaining its reactivity with biological targets.

The< strong>piperazin-1-yl group's role in enhancing binding affinity is well-documented in literature. Piperazine derivatives often exhibit high selectivity for certain receptors and enzymes due to their ability to form multiple hydrogen bonds with biological targets. This property makes them valuable scaffolds for designing drugs with improved pharmacological profiles.

The synthesis of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine] involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, cyclization processes, and functional group modifications. Advanced techniques such as chromatography and spectroscopic methods are employed to monitor reaction progress and isolate the desired product.

In terms of pharmacological activity, preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and enzymes involved in cancer cell proliferation. The combination of the purine scaffold, dimethylpyrimidine substituent, piperazine ring, and methoxyethyl group creates a unique pharmacophore that may interact with multiple targets simultaneously.

The potential applications of this compound extend beyond oncology. Its structural features make it a versatile scaffold for designing drugs targeting neurological disorders, infectious diseases, and inflammatory conditions. Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential.

Evaluation of the compound's pharmacokinetic properties is essential before advancing it into clinical trials. Parameters such as absorption, distribution, metabolism, excretion (ADME), toxicity (TOX), and bioavailability need to be thoroughly investigated. In vitro studies using cell-based assays can provide initial insights into its biological activity.

The use of computational methods such as molecular docking simulations can aid in predicting how this compound interacts with biological targets at the molecular level. These simulations can help identify key binding sites and optimize the structure for improved efficacy. Additionally, virtual screening techniques can be employed to identify potential lead compounds based on similar structures.

The synthesis and characterization of analogs derived from 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-y]-9-(2-methoxyethyl)-9H-purine] will be crucial for understanding structure-function relationships. By modifying specific functional groups or substituents within the molecule, researchers can gain insights into which parts contribute most significantly to its pharmacological activity.

In conclusion,< strong>6-[4-(5,S-dimethylpyrimidin-S-S-piperazin-S-S-yI]-S-S(2-methoxyeI)-S-H-purine] (CAS No.< strong>2640904-S-S3-S-S) represents a promising candidate for further pharmaceutical development due to its unique structural features and potential biological activities. Its multifaceted approach combining elements from different chemical classes makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases.

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